3-Ethynyl-3-methylpyrrolidine
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Overview
Description
3-Ethynyl-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both ethynyl and methyl groups on the pyrrolidine ring enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkyne. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-Ethyl-3-methylpyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-3-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, the compound can bind to receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
3-Methylpyrrolidine: Lacks the ethynyl group, resulting in different reactivity and biological activity.
3-Ethyl-3-methylpyrrolidine: Similar structure but with an ethyl group instead of an ethynyl group, leading to different chemical properties.
Uniqueness: 3-Ethynyl-3-methylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for the development of novel therapeutics and chemical probes .
Properties
Molecular Formula |
C7H11N |
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Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-ethynyl-3-methylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-3-7(2)4-5-8-6-7/h1,8H,4-6H2,2H3 |
InChI Key |
JMXNNLMNFJISIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C#C |
Origin of Product |
United States |
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